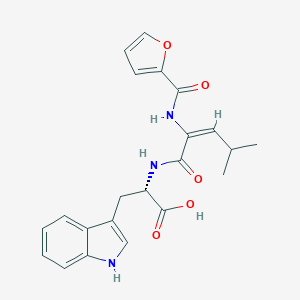
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan, also known as FDWL, is a peptide that has been studied for its potential use in scientific research. It is a synthetic peptide that is composed of two amino acids, leucine and tryptophan, and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Additionally, its anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan has been shown to exhibit various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi, as well as anti-inflammatory and antioxidant properties. Additionally, it has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan in lab experiments is its potential use as a new antibiotic. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one limitation of using N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan is its cost and availability, as it is a synthetic peptide that requires specialized equipment and expertise to synthesize.
Orientations Futures
There are several future directions for the study of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan. One potential direction is the development of new antibiotics based on its antimicrobial activity. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases. Furthermore, the development of new synthesis methods and purification techniques may make N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan more readily available for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan involves the use of solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using various chromatography techniques.
Applications De Recherche Scientifique
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
Numéro CAS |
158114-64-8 |
|---|---|
Nom du produit |
N-(2-Furoyl)-alpha,beta-didehydroleucyl-tryptophan |
Formule moléculaire |
C22H23N3O5 |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(2S)-2-[[(E)-2-(furan-2-carbonylamino)-4-methylpent-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H23N3O5/c1-13(2)10-17(24-21(27)19-8-5-9-30-19)20(26)25-18(22(28)29)11-14-12-23-16-7-4-3-6-15(14)16/h3-10,12-13,18,23H,11H2,1-2H3,(H,24,27)(H,25,26)(H,28,29)/b17-10+/t18-/m0/s1 |
Clé InChI |
XYASBZZQARZCQJ-LTXFRBGYSA-N |
SMILES isomérique |
CC(C)/C=C(\C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)/NC(=O)C3=CC=CO3 |
SMILES |
CC(C)C=C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C3=CC=CO3 |
SMILES canonique |
CC(C)C=C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C3=CC=CO3 |
Synonymes |
Fur-Leu-Trp N-(2-furoyl)-(Z)-alpha,beta-didehydroLeu-L-Trp N-(2-furoyl)-alpha,beta-didehydroleucyl-tryptophan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
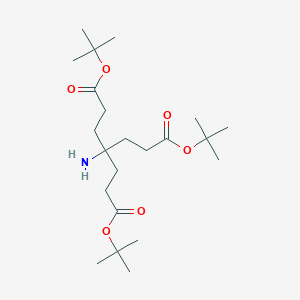
![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
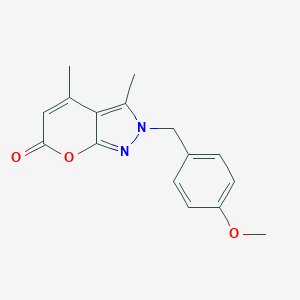
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)
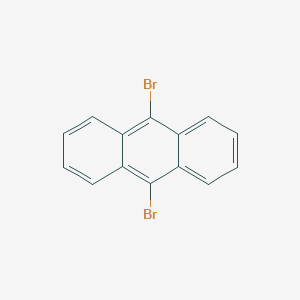
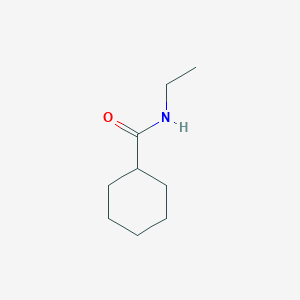
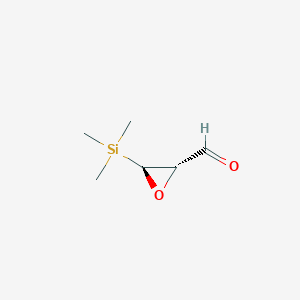
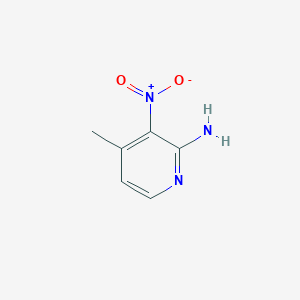
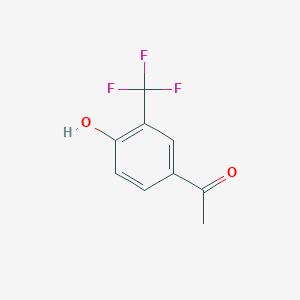
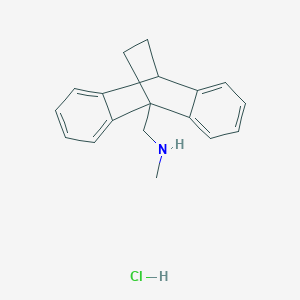
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)
![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)